6-amino-4-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often using catalysts to facilitate the process.
Cyclization Reactions: These reactions are used to form the heterocyclic rings present in the compound.
Functional Group Transformations: These steps involve the introduction or modification of functional groups to achieve the desired chemical structure.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and undergo various functionalizing reactions.
Pyrazolin-5-one Derivatives: These compounds are synthesized through condensation reactions and have various applications in chemistry.
The uniqueness of 6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N6O2 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
6-amino-4-[5-(4-ethylphenyl)-1H-pyrazol-4-yl]-3-(furan-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H22N6O2/c1-2-17-10-12-18(13-11-17)25-21(16-31-32-25)23-20(15-29)27(30)36-28-24(23)26(22-9-6-14-35-22)33-34(28)19-7-4-3-5-8-19/h3-14,16,23H,2,30H2,1H3,(H,31,32) |
InChI Key |
TXMIOGPTFUFWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C3C(=C(OC4=C3C(=NN4C5=CC=CC=C5)C6=CC=CO6)N)C#N |
Origin of Product |
United States |
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